![molecular formula C15H10Cl2N2 B14671531 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 37992-14-6](/img/structure/B14671531.png)
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a polycyclic aromatic compound that belongs to the class of imidazo[1,2-f]phenanthridines These compounds are known for their unique structural features and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine can be achieved through several methods:
Palladium-Catalyzed N-H/C-H Arylation: This method involves the reaction of 2-phenyl-1H-imidazoles with 1,2-dihalobenzenes in the presence of a palladium catalyst.
Copper-Catalyzed Tandem C-N and C-C Coupling: This method uses 2,2’-diiodo-1,1’-biphenyl and imidazole as starting materials.
Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization: This method involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a recyclable magnetic MOF catalyst.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes. The use of recyclable catalysts and efficient reaction conditions is crucial for large-scale production to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-f]phenanthridinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atoms at positions 6 and 11 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Imidazo[1,2-f]phenanthridinones.
Reduction: Dihydroimidazo[1,2-f]phenanthridines.
Substitution: Various substituted imidazo[1,2-f]phenanthridines depending on the nucleophile used.
Applications De Recherche Scientifique
6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Known for its dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
6-(Benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole: Exhibits anti-tubercular activity.
Propriétés
Numéro CAS |
37992-14-6 |
|---|---|
Formule moléculaire |
C15H10Cl2N2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
6,11-dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H10Cl2N2/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-6-5-18-15(19)13(11)7-9/h1-4,7-8H,5-6H2 |
Clé InChI |
BBTXXZACNYAAHH-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C3=C(C=CC(=C3)Cl)C4=C(C2=N1)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


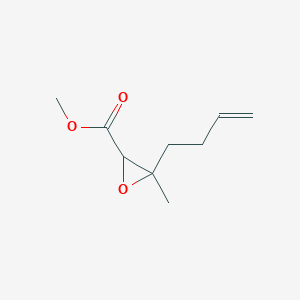



![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
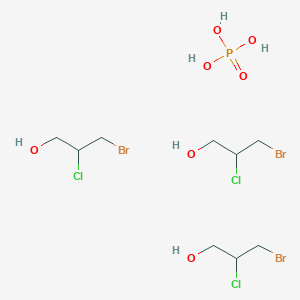
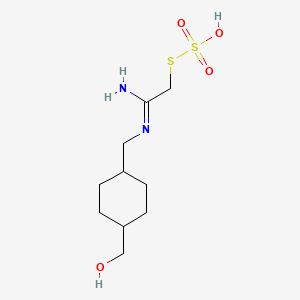
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)


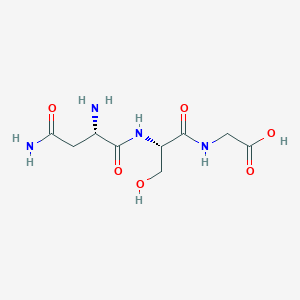
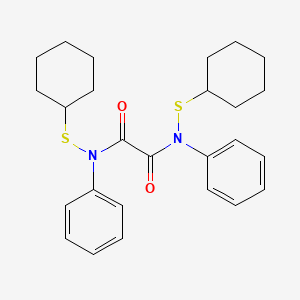
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)

